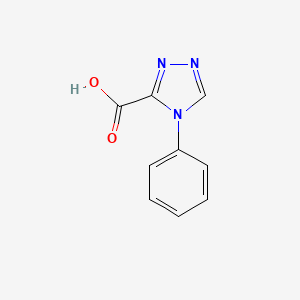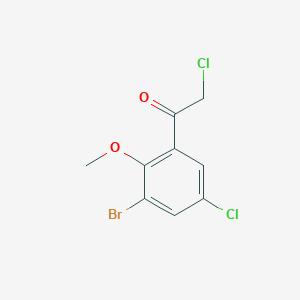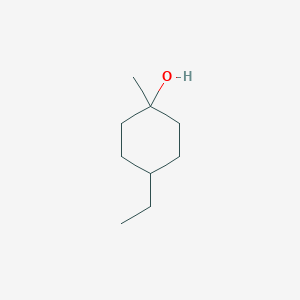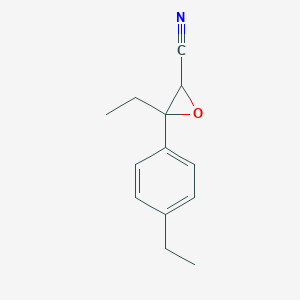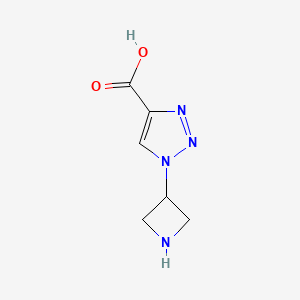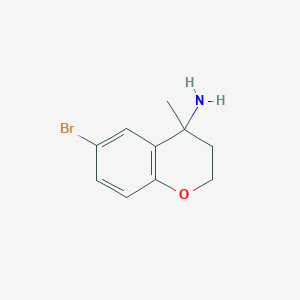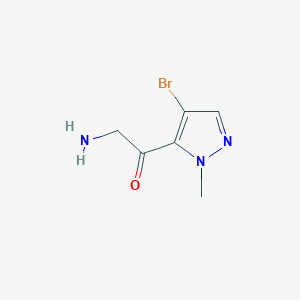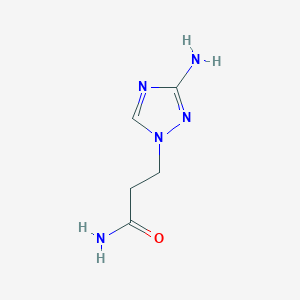
3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable building block in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide can be achieved through several methods. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring. The choice of reagents and reaction conditions depends on the nucleophilicity of the amines used .
Chemical Reactions Analysis
3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the triazole ring can participate in substitution reactions with electrophiles, leading to the formation of substituted triazoles.
Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.
Scientific Research Applications
3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral, antibacterial, antifungal, anticancer, and anticonvulsant agents.
Biological Studies: The compound is studied for its potential as an inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase.
Industrial Applications: It is used in the development of bioactive triazole-fused heterocycles, which have applications in various industries.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity. The compound’s ability to inhibit kinases and demethylases makes it a valuable tool in studying cellular signaling pathways and epigenetic modifications.
Comparison with Similar Compounds
3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide can be compared with other 1,2,4-triazole derivatives, such as:
3-Amino-1H-1,2,4-triazole: Known for its use as an inhibitor of mitochondrial and chloroplast function.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Similar in structure but differs in the position of the amino group, leading to different biological activities.
The unique structure of this compound, with the amino group at the 3-position of the triazole ring, imparts distinct properties that make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C5H9N5O |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C5H9N5O/c6-4(11)1-2-10-3-8-5(7)9-10/h3H,1-2H2,(H2,6,11)(H2,7,9) |
InChI Key |
DPGAINDKHVZRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


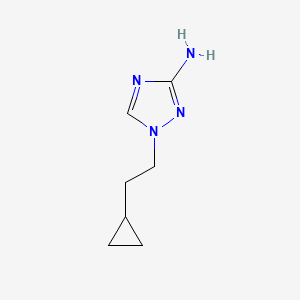
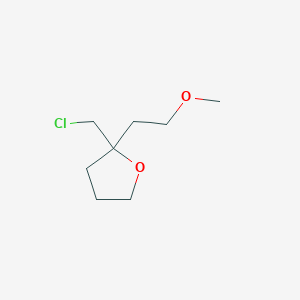
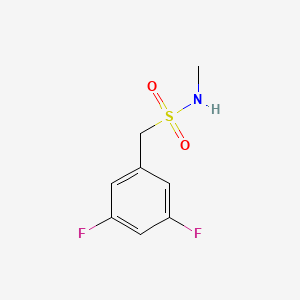
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)

